Cas no 89604-35-3 (1-Pentanone, 1-[2-(methylthio)phenyl]-)

1-Pentanone, 1-[2-(methylthio)phenyl]- structure
89604-35-3 structure
Product Name:1-Pentanone, 1-[2-(methylthio)phenyl]-
CAS No:89604-35-3
MF:C12H16OS
MW:208.319842338562
CID:595229
PubChem ID:13184810
Update Time:2025-04-19

1-Pentanone, 1-[2-(methylthio)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanone, 1-[2-(methylthio)phenyl]-
    • 1-(2-methylsulfanylphenyl)pentan-1-one
    • DTXSID00525647
    • 89604-35-3
    • 1-(2-Methylsulfanyl-phenyl)-pentan-1-one
    • 1-[2-(Methylsulfanyl)phenyl]pentan-1-one
    • Inchi: 1S/C12H16OS/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h5-7,9H,3-4,8H2,1-2H3
    • InChI Key: KAFFITCYPHIOLK-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=CC=1C(CCCC)=O

Computed Properties

  • Exact Mass: 208.09218630g/mol
  • Monoisotopic Mass: 208.09218630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.4Ų
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